molecular formula C6H4IN3 B13062742 3-Iodopyrazolo[1,5-a]pyrazine

3-Iodopyrazolo[1,5-a]pyrazine

Cat. No.: B13062742
M. Wt: 245.02 g/mol
InChI Key: HGZDEHONZCLHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodopyrazolo[1,5-a]pyrazine: is a heterocyclic compound that features a pyrazole ring fused to a pyrazine ring with an iodine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodopyrazolo[1,5-a]pyrazine typically involves a multi-step process starting from pyrazole-3-carboxylic acids. The process includes amide formation, pyrazine ring closure, hydrolysis, and dehydration . One-pot synthesis methods have also been developed, which streamline the process and improve yields .

Industrial Production Methods: the use of scalable one-pot synthesis protocols suggests potential for industrial application .

Chemical Reactions Analysis

Types of Reactions: 3-Iodopyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

similar compounds have been shown to interact with various molecular targets, including enzymes and receptors, through binding to specific sites and altering their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.

Properties

IUPAC Name

3-iodopyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-5-3-9-10-2-1-8-4-6(5)10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZDEHONZCLHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)I)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.